

In-Depth Technical Guide: Early-Phase Clinical and Preclinical Data for Ceronapril

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Disclaimer: **Ceronapril** is an investigational angiotensin-converting enzyme (ACE) inhibitor that was developed by Bristol Myers Squibb. Its development was discontinued, and it was never marketed. The following information is a compilation of data from publicly available scientific literature, primarily from the early 1990s. Comprehensive early-phase clinical trial data is not publicly accessible, and this document is based on the limited information available in published abstracts and summaries.

Introduction to Ceronapril

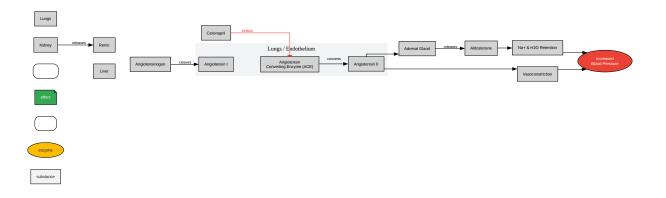
Ceronapril (also known as SQ 29,852) is a potent, orally active phosphonate angiotensin-converting enzyme (ACE) inhibitor.[1] Like other drugs in its class, **Ceronapril** was investigated for the treatment of hypertension and other cardiovascular diseases. Its mechanism of action is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to reduced production of angiotensin II, a potent vasoconstrictor.

Mechanism of Action

Ceronapril competitively inhibits the angiotensin-converting enzyme, which is responsible for the conversion of the inactive decapeptide angiotensin I to the active octapeptide angiotensin II. Angiotensin II has multiple effects that increase blood pressure, including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and enhancement of sympathetic nervous system activity. By blocking the production of angiotensin II, Ceronapril leads to vasodilation, reduced aldosterone secretion, and a consequent decrease in blood pressure.



Signaling Pathway



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Caption: Mechanism of action of **Ceronapril** within the Renin-Angiotensin-Aldosterone System.

Preclinical Pharmacodynamic Data

A study in male Sprague-Dawley rats investigated the ex vivo effects of orally administered **Ceronapril** on ACE activity in various tissues.[2]

Quantitative Pharmacodynamic Data



Parameter	Value	Tissue/Fluid	Method
In Vitro IC50	~34 nM	Brain slices	In vitro autoradiography
In Vitro IC50	~34 nM	Cerebrospinal Fluid (CSF)	Fluorimetric enzyme assay
Time to ACE Inhibition	3 hours (rapid)	Plasma, Kidney, Lung	Ex vivo after 100 mg/kg oral dose
Duration of Inhibition	Up to 48 hours	Kidney	Ex vivo after 100 mg/kg oral dose
Recovery of ACE Activity	8 hours (rapid)	Plasma, Lung	Ex vivo after 100 mg/kg oral dose
ACE Inhibition Onset (Brain)	8 hours (slow)	Subfornical Organ (SFO)	Ex vivo after 100 mg/kg oral dose
Duration of Inhibition (Brain)	24 to 48 hours	Subfornical Organ (SFO)	Ex vivo after 100 mg/kg oral dose

Data synthesized from the abstract of Chen BZ, et al. Neuropharmacology. 1992.[2]

Experimental Protocol: Preclinical ACE Inhibition Study

The following is a high-level summary of the experimental protocol based on the available abstract.[2]

- Subjects: Male Sprague-Dawley rats.
- Drug Administration: Oral administration of **Ceronapril** (100 mg/kg).
- Tissue and Fluid Collection: Plasma, kidney, lung, brain regions, and cerebrospinal fluid were collected at various time points post-administration.
- Analytical Methods:
 - Tissue ACE Activity: Measured by in vitro autoradiography.



- CSF ACE Activity: Measured by a fluorimetric enzyme assay.
- In Vitro Studies: The inhibitory concentration (IC₅₀) of Ceronapril was determined in brain slices and CSF.

Early-Phase Clinical Pharmacokinetic Data

A study was conducted in healthy male volunteers to evaluate the pharmacokinetics of **Ceronapril**. While specific pharmacokinetic parameters are not available in the abstract, the study methodology provides insight into the early clinical investigation of the drug.

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and half-life from this study are not available in the public domain.

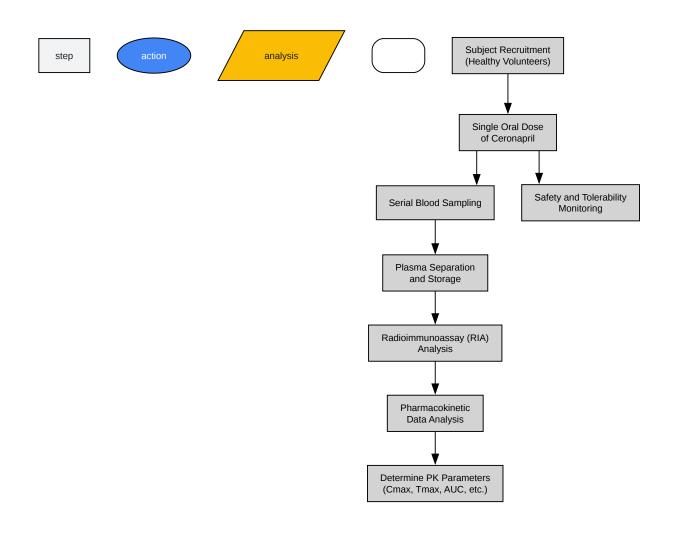
Experimental Protocol: Phase 1 Pharmacokinetic Study

The protocol for the pharmacokinetic study in healthy male volunteers involved the development and use of a specific analytical method to measure drug concentrations.[3]

- Subjects: Healthy male volunteers.
- Study Design: Likely a single-dose, dose-escalation study, which is standard for Phase 1 pharmacokinetic trials.
- Biological Sample Collection: Biological fluids (presumably blood/plasma) were collected over time.
- Analytical Method: A radioimmunoassay (RIA) was developed for the measurement of Ceronapril.
 - Assay Range: 0 to 500 ng/ml.
 - Sensitivity: 1.0 ng/ml.

Experimental Workflow





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Caption: General workflow for the early-phase pharmacokinetic study of Ceronapril.

Safety and Tolerability

Detailed safety and tolerability data from early-phase clinical trials are not publicly available. As with other ACE inhibitors, potential side effects would likely have included cough, hypotension, hyperkalemia, and angioedema.



Conclusion

The available preclinical and early clinical data for **Ceronapril** demonstrate its potency as an ACE inhibitor with oral activity. The preclinical studies in rats showed significant and prolonged ACE inhibition in target tissues like the kidney.[2] The development of a sensitive radioimmunoassay enabled the conduct of a pharmacokinetic study in healthy volunteers, a critical step in early drug development.[3] However, due to the discontinuation of its development, a comprehensive public record of its clinical pharmacology, efficacy, and safety profile remains unavailable. This technical guide summarizes the foundational scientific investigations into **Ceronapril** based on the limited accessible information.

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